(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione
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Overview
Description
Bastadin 7 is a macrocyclic compound derived from brominated-tyrosine units. It is one of the bastadins, a family of natural products isolated from the marine sponge Ianthella basta. These compounds are known for their unique structures and significant biological activities, particularly in inhibiting the proliferation of endothelial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bastadins, including Bastadin 7, typically involves the coupling of brominated phenols with symmetrical iodonium salts to form diaryl ethers. This process is followed by phenol oxidative coupling reactions . The reaction conditions often include the use of copper(I) bromide and potassium carbonate in a solvent mixture of acetonitrile and pyridine at elevated temperatures .
Industrial Production Methods
Industrial production methods for bastadins are not well-documented due to their complex structures and the challenges associated with their synthesis. Most research focuses on laboratory-scale synthesis for scientific studies rather than large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
Bastadin 7 undergoes various chemical reactions, including:
Oxidation: Phenol oxidative coupling is a key reaction in the synthesis of bastadins.
Substitution: Brominated phenols are used as starting materials, indicating that substitution reactions are involved in the synthesis.
Common Reagents and Conditions
Copper(I) bromide: and potassium carbonate are commonly used in the synthesis of bastadins.
Symmetrical iodonium salts: are used for the coupling reactions.
Major Products
The major products formed from these reactions are macrocyclic compounds with brominated aryl units, such as Bastadin 7 .
Scientific Research Applications
Bastadin 7 has several scientific research applications, including:
Chemistry: Used as a model compound for studying macrocyclic structures and their synthesis.
Medicine: Investigated for its potential in cancer treatment due to its anti-proliferative properties.
Industry: Limited industrial applications due to the complexity of its synthesis and the focus on research applications.
Mechanism of Action
Bastadin 7 exerts its effects by modulating the activity of calcium channels. It interacts with the ryanodine receptor complex, specifically the FKBP12 receptor, which plays a crucial role in calcium signaling pathways . This interaction leads to the inhibition of endothelial cell proliferation and angiogenesis .
Comparison with Similar Compounds
Similar Compounds
- Bastadin 4
- Bastadin 5
- Bastadin 6
- Bastadin 11
- Bastadin 13
- Bastadin 19
Uniqueness
Bastadin 7 is unique due to its specific bromination pattern and its potent activity in inhibiting endothelial cell proliferation. Its macrocyclic structure and the presence of brominated aryl units contribute to its distinct biological activities .
Properties
Molecular Formula |
C34H26Br4N4O8 |
---|---|
Molecular Weight |
938.2 g/mol |
IUPAC Name |
(12Z,25Z,28E)-5,16,21,32-tetrabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione |
InChI |
InChI=1S/C34H26Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-33(45)25(41-47)13-18-2-4-28(22(36)10-18)50-30-16-20(12-24(38)32(30)44)14-26(42-48)34(46)39-7-5-17/h1-5,7,9-12,15-16,43-44,47-48H,6,8,13-14H2,(H,39,46)(H,40,45)/b7-5+,41-25-,42-26- |
InChI Key |
ZDBNBLMYAGHTJD-GHBCOKBKSA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N\O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N/O)/C(=O)N/C=C/C4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C=C4)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br |
Origin of Product |
United States |
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